Tenacissoside F Tenacissoside F Tenacissoside F is a natural product found in Marsdenia tenacissima with data available.
Brand Name: Vulcanchem
CAS No.: 928151-78-4
VCID: VC0198876
InChI: InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
SMILES: CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Molecular Formula: C35H56O12
Molecular Weight:

Tenacissoside F

CAS No.: 928151-78-4

Cat. No.: VC0198876

Molecular Formula: C35H56O12

Molecular Weight:

* For research use only. Not for human or veterinary use.

Tenacissoside F - 928151-78-4

Specification

CAS No. 928151-78-4
Molecular Formula C35H56O12
IUPAC Name 1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Standard InChI InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
SMILES CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Appearance Powder

Introduction

Chemical Properties and Structure

Tenacissoside F is a C21 steroidal glycoside with complex structural characteristics. Its physicochemical properties have been well documented in various studies, providing important information for researchers investigating this compound.

Physical and Chemical Properties

Table 1: Physicochemical Properties of Tenacissoside F

PropertyValue
CAS Number260787-90-4, 928151-78-4
Molecular FormulaC35H56O12
Molecular Weight668.81 g/mol
Physical StateSolid at room temperature
Boiling Point783.1±60.0 °C at 760 mmHg
Flash Point240.1±26.4 °C
Density1.3±0.1 g/cm³
LogP2.88

The chemical structure of Tenacissoside F features a steroidal backbone with multiple functional groups including hydroxyl, ester, and glycosidic moieties. Its IUPAC name is (3β,5α,11α,12β,14β,17α)-11,12-Dihydroxy-20-oxo-8,14-epoxypregnan-3-yl 2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-β-D-allopyranosyl)-3-O-methyl-β-D-arabino-hexopyranoside . This complex structure contributes to its biological activities and pharmacological potential.

Natural Sources and Occurrence

Botanical Origin

Tenacissoside F is primarily isolated from Marsdenia tenacissima, also known as "Tongguanteng" in Traditional Chinese Medicine . This plant belongs to the Asclepiadaceae family and has been traditionally used for various medicinal purposes in Asian countries, particularly China. The compound is specifically extracted from the dried stems of the plant, which contain various bioactive constituents including several C21 steroidal glycosides .

Extraction and Isolation

The extraction and isolation of Tenacissoside F typically involve:

  • Pulverization of dried plant material

  • Solvent extraction using methanol or ethanol

  • Fractionation through various chromatographic techniques

  • Purification using high-performance liquid chromatography (HPLC)

These processes yield pure Tenacissoside F suitable for research and analytical purposes, with purity levels typically exceeding 98% .

Biological Activities and Pharmacological Effects

Anticancer Activities

Compounds from Marsdenia tenacissima, including Tenacissoside F, have demonstrated potential anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents . The mechanisms underlying these effects involve:

  • Induction of apoptosis in cancer cells

  • Inhibition of tumor growth

  • Enhancement of the efficacy of traditional chemotherapeutic agents

  • Modulation of key signaling pathways involved in cancer progression

Signaling Pathway Modulation

A significant aspect of Tenacissoside F's biological activity is its ability to modulate critical signaling pathways, including:

  • PI3K/Akt/mTOR pathway, which affects cell survival and proliferation

  • NF-κB pathway, important in inflammation and immune responses

  • MAPK pathway, which regulates various cellular processes including proliferation

Related compounds from the same plant have been shown to inhibit the EGFR, ERK1/2, c-Met, and PI3K/AKT/mTOR pathways, which are important targets in cancer therapy .

Analytical Methods for Detection and Quantification

Chromatographic and Spectroscopic Methods

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has been effectively employed for the quantification of Tenacissoside F and related compounds in biological matrices . These methods typically utilize:

  • Specific columns such as Phenomenex Kinetex XB-C18 or HSS T3

  • Mobile phases consisting of acetonitrile-water with 0.1% formic acid

  • Electrospray ionization in positive ion mode with multiple reaction monitoring

Method Validation Parameters

Validation studies for analytical methods have demonstrated:

  • Good linearity within concentration ranges relevant to pharmacokinetic studies

  • High recovery rates (>80%)

  • Acceptable precision (RSD <15%)

  • Accuracy within the range of 85-115%

These validated methods provide reliable tools for studying the pharmacokinetics and metabolism of Tenacissoside F and related compounds.

Comparison with Related Compounds

Structural and Functional Relationships

Tenacissoside F belongs to a family of related steroidal glycosides isolated from Marsdenia tenacissima, including Tenacissoside G, Tenacissoside H, and Tenacissoside I. These compounds share similar structural features but differ in specific functional groups and sugar moieties, which may contribute to their distinct biological activities .

Table 2: Comparison of Tenacissoside Compounds and Their Activities

CompoundMolecular FormulaKey Biological ActivitiesReferences
Tenacissoside FC35H56O12Anti-inflammatory, potential anticancer effects
Tenacissoside G-High bioavailability (29.2%), anticancer potential
Tenacissoside HC42H66O14Anti-inflammatory, anti-tumor effects, modulation of PI3K/Akt/mTOR pathway, increases radiosensitivity of HCC cells
Tenacissoside I-Studied for pharmacokinetic properties, anticancer potential

Comparative Pharmacokinetics

Pharmacokinetic studies have been conducted primarily on related compounds like Tenacissoside G, which has shown remarkably high bioavailability (29.2%) compared to many natural products . Understanding these pharmacokinetic properties is essential for evaluating the therapeutic potential of these compounds.

Research Studies and Applications

In Vitro Studies

Several in vitro studies have investigated the biological effects of compounds from Marsdenia tenacissima:

  • Inhibition of cancer cell proliferation in various cell lines including A549 lung cancer cells

  • Modulation of apoptotic pathways through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2)

  • Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), leading to decreased cancer cell migration and invasion

Current Challenges and Future Directions

Research Limitations

Despite promising findings, several challenges exist in Tenacissoside F research:

  • Limited availability of pure compound for extensive studies

  • Incomplete understanding of molecular mechanisms

  • Lack of comprehensive pharmacokinetic and toxicology data

  • Need for more specific studies focused on Tenacissoside F rather than plant extracts

Future Research Directions

Future research on Tenacissoside F should focus on:

  • Elucidating detailed mechanisms of action

  • Conducting comprehensive pharmacokinetic studies

  • Investigating potential synergistic effects with conventional therapies

  • Developing improved formulations to enhance bioavailability

  • Conducting clinical trials to evaluate safety and efficacy

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